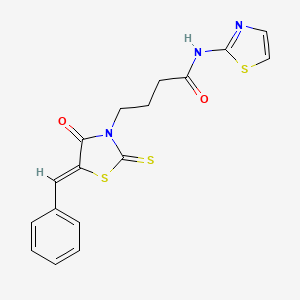

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S3/c21-14(19-16-18-8-10-24-16)7-4-9-20-15(22)13(25-17(20)23)11-12-5-2-1-3-6-12/h1-3,5-6,8,10-11H,4,7,9H2,(H,18,19,21)/b13-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPNGEMSWHKMKG-QBFSEMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide typically involves the following steps:

Formation of Thiazolidinone Ring: The thiazolidinone ring is synthesized by the reaction of a thioamide with an α-haloketone under basic conditions.

Benzylidene Group Introduction: The benzylidene group is introduced through a condensation reaction between the thiazolidinone derivative and benzaldehyde in the presence of a base such as sodium hydroxide.

Thiazole Moiety Addition: The final step involves the coupling of the intermediate with a thiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole moiety can participate in nucleophilic substitution reactions, where the thiazole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Benzyl derivatives

Substitution: Thiazole-substituted derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide, exhibit significant anticancer properties. A study demonstrated that similar thiazole compounds showed strong cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's mechanism involves intercalation with calf-thymus DNA, which enhances its antiproliferative activity.

Case Study: Cytotoxicity Assessment

A comparative analysis of the compound's effectiveness against various cancer cell lines revealed the following IC50 values:

| Cell Line | IC50 (µg/mL) | Reference Drug (DOX) IC50 (µg/mL) |

|---|---|---|

| HepG2 | 14.05 | 4.50 |

| MCF-7 | 17.77 | 4.17 |

| Hela | 29.65 | 5.57 |

| HCT-116 | 32.68 | 5.23 |

| WI-38 (Normal) | 36.17 | 6.72 |

These results indicate that the compound is particularly effective against liver and breast cancer cells while exhibiting lower toxicity towards normal cells, suggesting a promising therapeutic window for further development .

Antimicrobial Properties

Thiazole derivatives have also been studied for their antimicrobial activities. The structural features of this compound contribute to its potential effectiveness against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of thiazole derivatives, compounds similar to (Z)-4-(5-benzylidene...) demonstrated significant inhibition against various strains of bacteria and fungi, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents .

Antiviral Activity

Recent investigations have also pointed to the antiviral potential of thiazole derivatives, particularly in inhibiting viral replication mechanisms.

Case Study: Inhibition of Viral Replication

In vitro studies have shown that compounds with similar thiazole structures can inhibit the replication of viruses such as SARS-CoV-2. The binding affinity of these compounds to viral proteins suggests a mechanism that could be exploited for therapeutic purposes.

Mechanism of Action

The mechanism of action of (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to the 5-arylidene-2-thioxothiazolidin-4-one family. Below is a comparative analysis with structurally related derivatives:

Key Differences and Implications

Substituent Effects: The 5-benzylidene group in the target compound enhances π-π stacking interactions compared to non-arylidene derivatives (e.g., quinazolinone hybrids in ). The thiazol-2-yl butanamide chain provides flexibility and hydrogen-bonding capacity, contrasting with rigid tetrahydro-azepine moieties in cardioprotective analogs .

Biological Activity: Compounds lacking arylidene groups (e.g., quinazolinone hybrids) show only mild antiproliferative effects, suggesting that the benzylidene group may amplify bioactivity . Thiazol-2-yl derivatives with hydrazine linkers (e.g., cardioprotective agents in ) highlight the importance of nitrogen-rich side chains for targeting cardiovascular pathways.

Synthetic Pathways: The target compound’s synthesis likely parallels methods for 5-arylidene thiazolidinones, involving hydrazide-thioglycolic acid condensations . In contrast, thiadiazole derivatives (e.g., ) require multistep reactions with active methylene compounds.

Pharmacological Potential

While specific data for the target compound is absent in the evidence, its structural analogs suggest:

- Antimicrobial activity : Thiazol-2-yl groups enhance penetration into bacterial membranes .

Biological Activity

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C17H16N2O3S2

- Molecular Weight : 358.45 g/mol

- CAS Number : 862827-45-0

The structure contains a thiazolidinone ring, which is often associated with various pharmacological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with thiazolidinone structures exhibit notable antimicrobial effects. For instance, derivatives of thiazolidinones have shown increased potency against both Gram-positive and Gram-negative bacteria. In a comparative study, several derivatives demonstrated better antibacterial activity than traditional antibiotics like ampicillin .

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 |

| This compound | Escherichia coli | 15.0 |

These findings suggest the potential for developing new antimicrobial agents based on this compound.

Anticancer Properties

Studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound may exert its effects by inhibiting specific enzymes involved in cell proliferation. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are crucial in cancer progression .

In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 8.0 |

| A549 (Lung Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 9.0 |

These results indicate that this compound could be a candidate for further development as an anticancer agent.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes such as tyrosinase, which is involved in melanin production, thus showcasing potential in treating hyperpigmentation disorders .

- Reactive Oxygen Species (ROS) Scavenging : It has been observed to possess antioxidant properties, reducing ROS levels and thereby protecting cells from oxidative stress .

- Gene Expression Modulation : The compound influences the expression of genes associated with apoptosis and cell cycle regulation, contributing to its anticancer effects .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A recent study evaluated the efficacy of various thiazolidinone derivatives against resistant bacterial strains and found that compounds similar to this compound exhibited superior antibacterial properties compared to conventional treatments .

- Anticancer Evaluation : Another research effort focused on the anticancer effects against different tumor cell lines, revealing that this compound effectively induces apoptosis in cancer cells while sparing normal cells .

Q & A

Basic: How can the synthesis of this compound be optimized for high yield and purity?

Answer:

The synthesis typically involves multi-step reactions, including:

- Thiazolidinone core formation : Condensation of substituted benzaldehydes with thiourea derivatives under acidic or basic conditions (e.g., acetic acid reflux) to form the 5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl moiety .

- Amide coupling : Reaction of the thiazolidinone intermediate with thiazol-2-amine using coupling agents like EDCI/HOBt or via nucleophilic substitution.

Optimization strategies :- Temperature control : Reflux conditions (e.g., 80–100°C) enhance reaction rates while minimizing side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- Reaction monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy ensure intermediate purity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- Spectroscopic analysis :

- Thermal analysis :

- Differential scanning calorimetry (DSC) determines melting points and phase transitions (e.g., purity >98% if sharp endothermic peaks) .

- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .

Advanced: How can computational methods elucidate electronic properties and reactivity?

Answer:

- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and local ionization potential (LIP) maps, identifying nucleophilic/electrophilic sites for SAR studies .

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict tautomeric preferences (e.g., thione-thiol equilibrium) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the thiazole ring .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Assay standardization :

- Mechanistic validation :

Advanced: Designing structure-activity relationship (SAR) studies for this compound

Answer:

- Core modifications :

- Replace the benzylidene group with heteroaromatic aldehydes (e.g., furan-2-carboxaldehyde) to assess π-stacking effects .

- Vary the thiazole substituents (e.g., nitro vs. methoxy groups) to modulate electron-withdrawing/donating properties .

- Pharmacophore mapping :

- Use Schrödinger’s Phase to identify critical moieties (e.g., thioamide and benzylidene groups) for activity .

Advanced: Challenges in crystal structure refinement for this compound

Answer:

- Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K) minimizes thermal motion artifacts .

- Refinement with SHELXL :

- Twinned crystals : Use the TWINROTMAT command in SHELXL to deconvolute overlapping reflections .

Advanced: Evaluating stability under physiological conditions

Answer:

- Degradation studies :

- Light sensitivity : Conduct UV-accelerated degradation tests (ICH Q1B guidelines) with photodiode array detection .

Advanced: Investigating synergistic effects in combination therapies

Answer:

- Experimental design :

- Mechanistic synergy :

- Profile apoptosis markers (caspase-3/7 activation) via flow cytometry .

Advanced: Analyzing thermodynamic properties for formulation development

Answer:

- Solubility parameters :

- Use the Hansen solubility equation to identify optimal co-solvents (e.g., PEG 400) .

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (>200°C indicates suitability for solid dispersions) .

Advanced: Strategies for multi-target interaction profiling

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.